Cas no 2172450-24-5 (4-bromo-1-(4,4-difluorobutyl)-1H-imidazole)

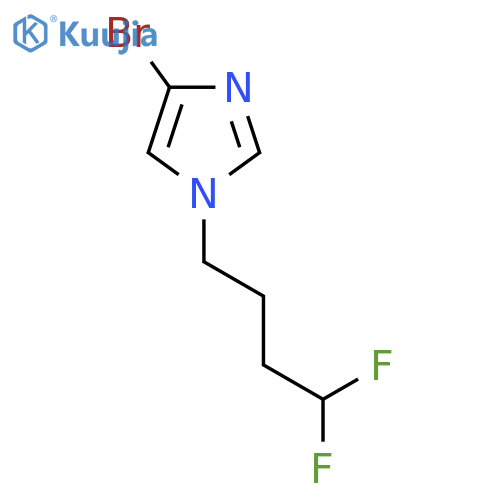

2172450-24-5 structure

商品名:4-bromo-1-(4,4-difluorobutyl)-1H-imidazole

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1-(4,4-difluorobutyl)-1H-imidazole

- EN300-1613813

- 2172450-24-5

-

- インチ: 1S/C7H9BrF2N2/c8-6-4-12(5-11-6)3-1-2-7(9)10/h4-5,7H,1-3H2

- InChIKey: YMYWCVUUVNXURU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN(C=N1)CCCC(F)F

計算された属性

- せいみつぶんしりょう: 237.99172g/mol

- どういたいしつりょう: 237.99172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 17.8Ų

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613813-0.1g |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 0.1g |

$1635.0 | 2023-06-04 | ||

| Enamine | EN300-1613813-5.0g |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 5g |

$5387.0 | 2023-06-04 | ||

| Enamine | EN300-1613813-2500mg |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 2500mg |

$3641.0 | 2023-09-23 | ||

| Enamine | EN300-1613813-100mg |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 100mg |

$1635.0 | 2023-09-23 | ||

| Enamine | EN300-1613813-0.05g |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 0.05g |

$1560.0 | 2023-06-04 | ||

| Enamine | EN300-1613813-0.5g |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 0.5g |

$1783.0 | 2023-06-04 | ||

| Enamine | EN300-1613813-10.0g |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 10g |

$7988.0 | 2023-06-04 | ||

| Enamine | EN300-1613813-10000mg |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 10000mg |

$7988.0 | 2023-09-23 | ||

| Enamine | EN300-1613813-2.5g |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 2.5g |

$3641.0 | 2023-06-04 | ||

| Enamine | EN300-1613813-0.25g |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole |

2172450-24-5 | 0.25g |

$1708.0 | 2023-06-04 |

4-bromo-1-(4,4-difluorobutyl)-1H-imidazole 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2172450-24-5 (4-bromo-1-(4,4-difluorobutyl)-1H-imidazole) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量